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molecular formula C18H15N3O B4778020 2-anilino-N-phenylnicotinamide CAS No. 52099-85-1

2-anilino-N-phenylnicotinamide

Cat. No. B4778020
M. Wt: 289.3 g/mol
InChI Key: KCHAJICNYGZISZ-UHFFFAOYSA-N
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Patent
US05519037

Procedure details

To a suspension of 31.5 g (0.2 mole) of 2-chloro-3-pyridinecarboxylic acid in 75 mL of xylene was added 18.6 g (0.2 mole) of aniline, and the reaction mixture was heated at 190° C. (oil bath) for 45 min; then cooled. The xylene was filtered, and the reaction melt that had formed was crushed and partitioned between 100 mL of aqueous NaHCO3 (pH 8) and CH2Cl2 (150 mL). The solid that remained suspended in the two-phase system was filtered and discarded. The filtrate was concentrated to 200 mL, and the solid that precipitated from the two-phase system was filtered to give 7.6 g (13%) of N-phenyl-2-(phenylamino)-3-pyridinecarboxamide. Acetic acid was added to the filtrate to acidify the aqueous layer to pH 6 and the CH2Cl2 layer was separated. The aqueous solution was extracted with CH2Cl2 and the combined extracts were concentrated to 100 mL; the solid that precipitated was filtered and washed sequentially with water and CH2Cl2 to give 15.6 g of the product. An additional 5.3 g of the product was to obtained from the filtrate for a total yield of 20.9 g (49%). The combined product was triturated with CH2Cl2 and then filtered to give 19.6 (46%) of the product as a yellow solid; mp 152°-155° C.; TLC (C6H12 -EtAc; 4:1 and EtAc-MeOH-NH4OH, 16:3:1) showed a single component. MS (EI) m/e (relative intensity): 214 (M+, 100), 213 (94), 195 (70), 169 (45), 168 (70), 167 (22), 77 (37), 51 (26).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[C:12]1([NH:11][C:8]([C:7]2[C:2]([NH:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:3][CH:4]=[CH:5][CH:6]=2)=[O:10])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
The xylene was filtered
CUSTOM
Type
CUSTOM
Details
the reaction melt that had formed
CUSTOM
Type
CUSTOM
Details
was crushed
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL of aqueous NaHCO3 (pH 8) and CH2Cl2 (150 mL)
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 200 mL
CUSTOM
Type
CUSTOM
Details
the solid that precipitated from the two-phase system
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C=1C(=NC=CC1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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